molecular formula C13H20OSi B14337259 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol CAS No. 107398-98-1

5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol

Cat. No.: B14337259
CAS No.: 107398-98-1
M. Wt: 220.38 g/mol
InChI Key: XUNAZTQQBGVRRP-UHFFFAOYSA-N
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Description

5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol is an organosilicon compound characterized by a pentenol backbone substituted with a dimethyl(phenyl)silyl group at the 5-position. This structure combines the reactivity of an allylic alcohol with the steric and electronic effects of the silyl group. The dimethyl(phenyl)silyl moiety enhances stability and modulates reactivity in synthetic applications, making it valuable in asymmetric catalysis and materials science .

Properties

CAS No.

107398-98-1

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

5-[dimethyl(phenyl)silyl]pent-4-en-1-ol

InChI

InChI=1S/C13H20OSi/c1-15(2,12-8-4-7-11-14)13-9-5-3-6-10-13/h3,5-6,8-10,12,14H,4,7,11H2,1-2H3

InChI Key

XUNAZTQQBGVRRP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=CCCCO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol typically involves the hydrosilylation of pent-4-en-1-ol with dimethylphenylsilane. This reaction is catalyzed by a transition metal catalyst, such as platinum or rhodium, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of pent-4-en-1-ol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the silicon atom can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol but differ in substituents, leading to distinct properties:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₃H₂₀OSi Dimethyl(phenyl)silyl 220.4 High steric bulk, enantioselective synthesis
(Z)-1-Chloro-5-(trimethylsilyl)pent-4-en-2-ol C₈H₁₇ClOSi Trimethylsilyl, Chloro 192.76 Electrophilic reactivity; used in cross-coupling
(E)-5-Phenylpent-4-en-1-ol C₁₁H₁₄O Phenyl 162.2 Hydrophobic backbone; precursor for polymers
(Z)-5-(4-Nitro-phenyl)-pent-4-en-1-ol C₁₁H₁₃NO₃ 4-Nitrophenyl 207.23 Electron-withdrawing nitro group; photochemical applications
5-(Dimethylamino)pent-2-en-1-ol C₇H₁₅NO Dimethylamino 129.2 Electron-donating amino group; pharmaceutical intermediates

Key Research Findings

  • Catalytic Performance: Silyl-substituted pentenols exhibit superior enantioselectivity in reactions with ortho-quinone methides compared to phenyl or nitro analogs ().
  • Solubility: The hydrophobic phenyl group in (E)-5-Phenylpent-4-en-1-ol reduces water solubility, whereas dimethylamino derivatives show enhanced polarity ( vs. 9).
  • Synthetic Versatility: Nitro- and amino-substituted compounds are prioritized in drug discovery, while silyl derivatives are leveraged in advanced material synthesis .

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